molecular formula C6H8BrFN2 B3240633 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole CAS No. 1443279-38-6

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Cat. No.: B3240633
CAS No.: 1443279-38-6
M. Wt: 207.04 g/mol
InChI Key: DIVSBKANFRTVEA-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H7BrFN2 It is a derivative of pyrazole, characterized by the presence of bromine, fluorine, and methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.

Major Products Formed: The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, enhancing the performance and efficacy of these products.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to improved therapeutic effects.

Comparison with Similar Compounds

  • 4-Bromo-1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole
  • 4-Bromo-1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole
  • [4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol

Comparison: Compared to its analogs, 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole is unique due to the presence of a methyl group at the 5-position of the pyrazole ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties. For instance, the methyl group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.

Properties

IUPAC Name

4-bromo-1-(2-fluoroethyl)-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrFN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVSBKANFRTVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239302
Record name 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-38-6
Record name 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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